molecular formula C13H16ClN5 B5830776 N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine

N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine

Cat. No. B5830776
M. Wt: 277.75 g/mol
InChI Key: RAUIGODLXVLRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine, also known as CTDP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CTDP belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities. In

Mechanism of Action

The mechanism of action of N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine is its relatively simple synthesis method, which makes it a viable option for large-scale production. Additionally, its unique spirocyclic structure and diverse biological activities make it a promising candidate for the development of new drugs. However, one limitation of N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine is its limited solubility in aqueous solutions, which may make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research and development of N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine. One potential direction is the exploration of its use in combination therapy for the treatment of cancer. Studies have shown that N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine can enhance the efficacy of certain chemotherapy drugs when used in combination. Another potential direction is the development of N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine derivatives with improved solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine and its potential use in the treatment of neurodegenerative diseases.
In conclusion, N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine is a novel compound with promising therapeutic applications. Its unique spirocyclic structure and diverse biological activities make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine involves the reaction of 4-chloroaniline with 1,2-diketone in the presence of ammonium acetate and acetic acid. This reaction yields the intermediate product, which is then reacted with hydrazine hydrate to form N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine. The overall synthesis process is relatively simple and can be carried out on a large scale, making it a viable option for industrial production.

Scientific Research Applications

N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been extensively studied for its potential therapeutic applications. Its unique spirocyclic structure makes it a promising candidate for the development of new drugs. N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

9-N-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5/c14-9-3-5-10(6-4-9)16-12-17-11(15)18-13(19-12)7-1-2-8-13/h3-6H,1-2,7-8H2,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUIGODLXVLRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(NC(=N2)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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